molecular formula C26H26N4O2S B250693 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea

Cat. No. B250693
M. Wt: 458.6 g/mol
InChI Key: ZRJSCNYYYRXQON-UHFFFAOYSA-N
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential therapeutic applications. BPTU is a thiourea derivative that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. HDACs are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea is able to exert its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea in lab experiments is its wide range of biological activities. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea in lab experiments is its potential toxicity. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been found to have cytotoxic effects on some normal cells, which may limit its therapeutic applications.

Future Directions

There are several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea. One area of research is the development of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea's anti-inflammatory and anti-tumor effects. Additionally, the potential use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea in combination with other drugs for the treatment of cancer and viral infections is an area of research that warrants further investigation.

Synthesis Methods

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea involves the condensation of 4-(4-benzoyl-1-piperazinyl)aniline with 2-methylbenzoyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain the pure N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea compound.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

N-[[4-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylbenzamide

InChI

InChI=1S/C26H26N4O2S/c1-19-7-5-6-10-23(19)24(31)28-26(33)27-21-11-13-22(14-12-21)29-15-17-30(18-16-29)25(32)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3,(H2,27,28,31,33)

InChI Key

ZRJSCNYYYRXQON-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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